molecular formula C24H25ClN2OS B2966819 3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223864-53-6

3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2966819
CAS No.: 1223864-53-6
M. Wt: 424.99
InChI Key: JSLSZVQYXJRZNJ-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C24H25ClN2OS and its molecular weight is 424.99. The purity is usually 95%.
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Scientific Research Applications

Structural and Spectral Analysis

Research into compounds with structural elements similar to "3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione" often focuses on their synthesis, crystal structure, and spectral properties. For example, the study of 2-Methylthio-imidazolins revealed insights into tautomeric forms in solid-state and solution, indicating a significant difference between nonpolar and polar solvents, suggesting potential applications in materials science and molecular engineering (Enchev et al., 2017).

Molecular Diversity and Reaction Mechanisms

The exploration of molecular diversity through reactions of electron-deficient alkynes offers insights into the synthesis of complex molecular structures with high diastereoselectivity. Such studies could be relevant for the design and synthesis of new compounds with specific functional properties (Han et al., 2020).

Anticancer and Antidiabetic Applications

The development of spirothiazolidines analogs demonstrates the therapeutic potential of structurally complex molecules. Such compounds show significant anticancer and antidiabetic activities, indicating the value of researching similar molecules for pharmaceutical applications (Flefel et al., 2019).

Antiviral Properties

Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives has shown promise in inhibiting coronavirus replication, highlighting the potential for structurally similar compounds to be explored for their antiviral properties (Apaydın et al., 2019).

Material Science Applications

Studies on rigid P-chiral phosphine ligands for asymmetric hydrogenation of alkenes indicate applications in catalysis and material science. Such research can inform the development of novel catalysts with improved efficiency and selectivity (Imamoto et al., 2012).

Safety and Environmental Impact

The safety evaluation of related compounds for use in food contact materials demonstrates the importance of assessing the environmental and health impacts of chemical compounds, providing a framework for similar assessments of new chemicals (Flavourings, 2012).

Properties

IUPAC Name

[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2OS/c1-23(2,3)18-10-6-16(7-11-18)20-22(29)27(24(26-20)14-4-5-15-24)21(28)17-8-12-19(25)13-9-17/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLSZVQYXJRZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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